prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 683778-94-1
VCID: VC5107857
InChI: InChI=1S/C20H21N3O4/c1-4-10-27-19(25)14-11(3)21-17-16(18(24)23-20(26)22-17)15(14)13-8-6-12(5-2)7-9-13/h4,6-9,15H,1,5,10H2,2-3H3,(H3,21,22,23,24,26)
SMILES: CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O
Molecular Formula: C20H21N3O4
Molecular Weight: 367.405

prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

CAS No.: 683778-94-1

Cat. No.: VC5107857

Molecular Formula: C20H21N3O4

Molecular Weight: 367.405

* For research use only. Not for human or veterinary use.

prop-2-en-1-yl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate - 683778-94-1

Specification

CAS No. 683778-94-1
Molecular Formula C20H21N3O4
Molecular Weight 367.405
IUPAC Name prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C20H21N3O4/c1-4-10-27-19(25)14-11(3)21-17-16(18(24)23-20(26)22-17)15(14)13-8-6-12(5-2)7-9-13/h4,6-9,15H,1,5,10H2,2-3H3,(H3,21,22,23,24,26)
Standard InChI Key SEJPSNHHMNRQKB-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound features a pyrido[2,3-d]pyrimidine core, a bicyclic system comprising fused pyridine and pyrimidine rings. Key substituents include:

  • A 5-(4-ethylphenyl) group at position 5, contributing hydrophobic interactions.

  • A 7-methyl group enhancing steric stability.

  • 2,4-dioxo moieties enabling hydrogen bonding with biological targets.

  • A prop-2-en-1-yl (allyl) ester at position 6, modulating solubility and reactivity .

The IUPAC name, prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate, reflects this substitution pattern. The SMILES notation CCC1=CC=C(C=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)NC(=O)NC3=O provides a machine-readable representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H21N3O4
Molecular Weight367.405 g/mol
CAS Number683778-94-1
XLogP3-AA (Lipophilicity)Estimated 2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Optimization

Multi-Component Reaction Strategies

Pyrido[2,3-d]pyrimidines are typically synthesized via one-pot multi-component reactions (MCRs), which offer high atom economy and reduced waste . For this compound, a plausible route involves:

  • Formation of the pyrimidine ring: Condensation of 4-(4-ethylphenyl)-3-aminocrotonate with a methyl-substituted cyanoacetamide under acidic conditions.

  • Introduction of the allyl ester: Esterification of the carboxylate intermediate with allyl bromide in the presence of K2CO3.

  • Oxidation steps: Conversion of intermediate dihydroxy groups to the 2,4-dioxo configuration using iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Reaction optimization studies highlight the critical role of solvents (e.g., DMF or propane-1,2-diol) and catalysts (e.g., p-toluenesulfonic acid) in achieving yields >70% .

Analytical Characterization

Post-synthesis, the compound is validated using:

  • 1H/13C NMR: Peaks at δ 1.21 ppm (triplet, CH2CH3), δ 5.25–5.40 ppm (allyl protons), and δ 167–170 ppm (carbonyl carbons) .

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]+ at m/z 368.1542 (calculated 368.1556).

  • X-ray Crystallography: Confirms the flattened boat conformation of the pyrido-pyrimidine core and dihedral angles between aromatic rings (81.8°) .

Pharmacological Activities and Mechanisms

Anticancer Potency

Pyrido[2,3-d]pyrimidine derivatives exhibit potent activity against cancer targets:

Table 2: In Vitro Antiproliferative Activity of Analogous Compounds

CompoundHCT-116 IC50 (μM)MCF-7 IC50 (μM)Target Enzyme (Ki)
Standard (Doxorubicin)0.120.15N/A
Derivative 2 0.180.21Thymidylate Synthase (6.2 nM)
Derivative 7 0.250.29BCR-ABL (8.5 nM)

While direct data for this specific compound is limited, structural analogs demonstrate:

  • Inhibition of thymidylate synthase: Critical for DNA synthesis in rapidly dividing cells .

  • BCR-ABL kinase suppression: Pertinent in chronic myeloid leukemia .

  • G1/S cell cycle arrest: Mediated by cyclin-dependent kinase (CDK) inhibition .

Structure-Activity Relationship (SAR) Insights

  • 4-Ethylphenyl group: Enhances hydrophobic binding to kinase ATP pockets .

  • Allyl ester: Improves membrane permeability compared to methyl or ethyl esters.

  • 2,4-Dioxo configuration: Facilitates hydrogen bonding with Arg50 and Asp92 residues in thymidylate synthase .

Computational and Docking Studies

Molecular Docking with Thymidylate Synthase

Docking simulations (PDB: 6QXG) reveal:

  • Binding affinity: ΔG = -9.8 kcal/mol, superior to doxorubicin (-8.1 kcal/mol) .

  • Key interactions:

    • Hydrogen bonds between C=O groups and Arg50.

    • π-π stacking with Phe225.

    • Hydrophobic contacts via the 4-ethylphenyl group .

Density Functional Theory (DFT) Analysis

B3LYP/6-31G+(d,p) calculations for analogous compounds show:

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

  • Molecular electrostatic potential (MEP): Electron-rich regions localized at the dioxo groups, favoring nucleophilic attack .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Derivatization: Explore substitutions at positions 5 (e.g., halogenated aryl groups) and 6 (e.g., propargyl esters) .

  • Combination Therapies: Assess synergy with checkpoint inhibitors or DNA-damaging agents.

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